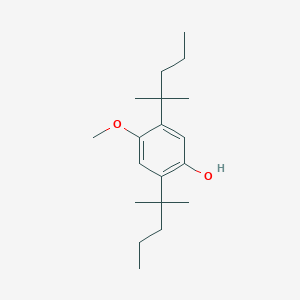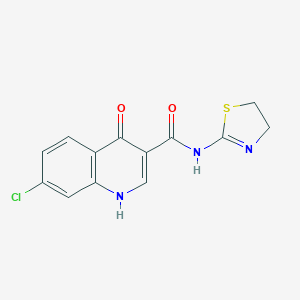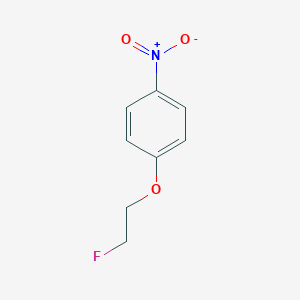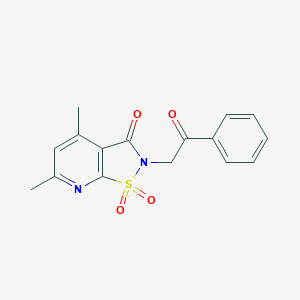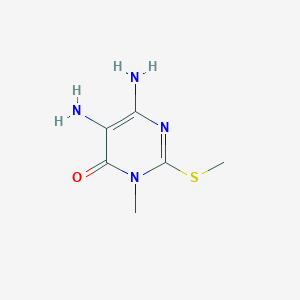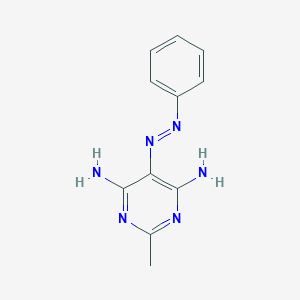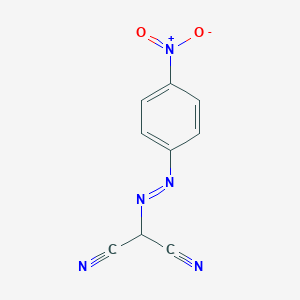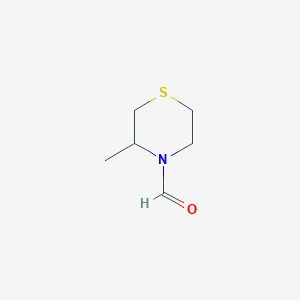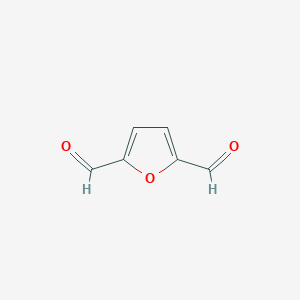
呋喃-2,5-二甲醛
描述
科学研究应用
Furan-2,5-dicarbaldehyde has a wide range of applications in scientific research:
作用机制
Target of Action
Furan-2,5-dicarbaldehyde, also known as 2,5-Furandicarboxaldehyde, is a versatile organic compound that interacts with various targets. It is primarily used as a building block in chemical synthesis . It can be used in the synthesis of sustainable thin–film composite (TFC) membranes by interfacial polymerization reaction with chitosan . It also acts as a fluorescent chemo sensor for Hg 2+ ions .
Mode of Action
Furan-2,5-dicarbaldehyde interacts with its targets through chemical reactions. For instance, in the synthesis of TFC membranes, it undergoes an interfacial polymerization reaction with chitosan . As a fluorescent chemo sensor, it likely interacts with Hg 2+ ions through a complexation mechanism .
Biochemical Pathways
Furan-2,5-dicarbaldehyde is an oxidation product of 5-hydroxymethyl furfural (HMF), which can be prepared from fructose . The conversion from fructose to HMF and Furan-2,5-dicarbaldehyde can be performed relatively efficiently and following the principles of green chemistry . This process is part of the broader biochemical pathway of fructose metabolism.
Pharmacokinetics
Given its use in chemical synthesis and as a fluorescent chemo sensor, its bioavailability is likely to depend on the specific conditions of its use, such as concentration and the presence of other reactants .
Result of Action
The molecular and cellular effects of Furan-2,5-dicarbaldehyde’s action depend on its specific application. In the synthesis of TFC membranes, it contributes to the formation of a polymer structure . As a fluorescent chemo sensor, it produces a fluorescent signal upon interaction with Hg 2+ ions .
Action Environment
The action, efficacy, and stability of Furan-2,5-dicarbaldehyde can be influenced by various environmental factors. For instance, the efficiency of its conversion from fructose is likely to depend on factors such as temperature and pH . In its application as a fluorescent chemo sensor, the intensity of the fluorescent signal may be affected by the concentration of Hg 2+ ions in the environment .
生化分析
Biochemical Properties
Furan-2,5-dicarbaldehyde is an oxidation product of 5-hydroxymethyl furfural . It can be used in the preparation of polyimine vitrimers and can also be applied as an alternative to glutaraldehyde as a crosslinking agent for covalent enzyme immobilization
Cellular Effects
It is known that it can be used as a crosslinking agent for covalent enzyme immobilization , which suggests that it may have significant effects on cellular processes involving these enzymes.
Molecular Mechanism
Its role as a crosslinking agent suggests that it may interact with biomolecules through covalent bonding
Metabolic Pathways
Furan-2,5-dicarbaldehyde is an oxidation product of 5-hydroxymethyl furfural , suggesting that it is involved in the metabolic pathways of this compound
准备方法
Synthetic Routes and Reaction Conditions: Furan-2,5-dicarbaldehyde is primarily synthesized through the oxidation of 5-hydroxymethylfurfural, which can be derived from fructose . The conversion from fructose to 5-hydroxymethylfurfural and subsequently to furan-2,5-dicarbaldehyde can be performed efficiently, adhering to green chemistry principles . Another method involves the direct conversion of fructose to furan-2,5-dicarbaldehyde using molybdenum oxides supported on carbon spheres .
Industrial Production Methods: Industrial production methods for furan-2,5-dicarbaldehyde typically involve the use of molecular oxygen as an oxidant under mild reaction conditions . This approach is advantageous due to its simplicity and efficiency, making it suitable for large-scale production.
化学反应分析
Types of Reactions: Furan-2,5-dicarbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Substitution: The compound can undergo substitution reactions with nucleophiles, forming various derivatives.
Major Products:
Oxidation: Furan-2,5-dicarboxylic acid
Reduction: Furan-2,5-dimethanol
Substitution: Various substituted furans depending on the nucleophile used.
相似化合物的比较
Furan-2,5-dicarbaldehyde can be compared with other similar compounds such as:
Furfural: Another furan derivative with an aldehyde group at the 2 position. Unlike furan-2,5-dicarbaldehyde, furfural has only one aldehyde group.
5-Hydroxymethylfurfural: A precursor to furan-2,5-dicarbaldehyde, it has a hydroxymethyl group at the 5 position instead of an aldehyde group.
Furan-2,5-dicarboxylic acid: The oxidized form of furan-2,5-dicarbaldehyde, with carboxylic acid groups at the 2 and 5 positions.
Furan-2,5-dicarbaldehyde is unique due to its dual aldehyde groups, which provide versatility in chemical reactions and applications .
属性
IUPAC Name |
furan-2,5-dicarbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4O3/c7-3-5-1-2-6(4-8)9-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXJJKVNIMAZHCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)C=O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60231676 | |
| Record name | 2,5-Furandicarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60231676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
823-82-5 | |
| Record name | 2,5-Furandicarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=823-82-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Furandicarboxaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000823825 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-Furandicarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60231676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Furan-2,5-dicarbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.382 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,5-FURANDICARBOXALDEHYDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L4HT8N2Z72 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



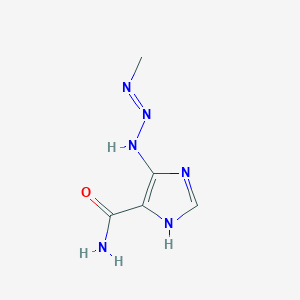
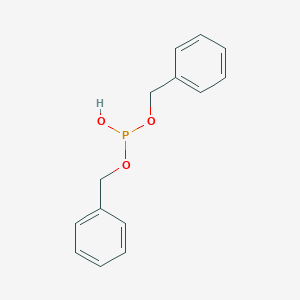
![Furo[2,3-B]pyridine-3-carbonitrile](/img/structure/B19604.png)
